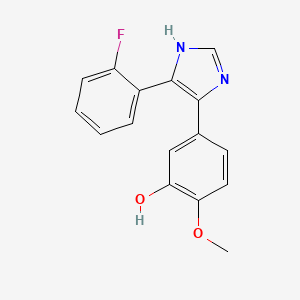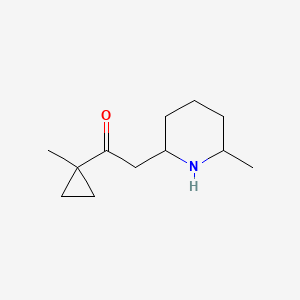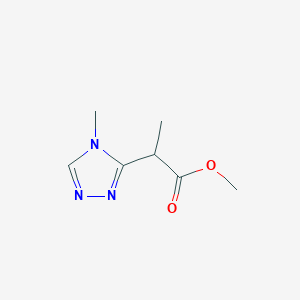![molecular formula C11H7NO2 B13063510 Benzofuro[2,3-b]pyridin-8-ol](/img/structure/B13063510.png)
Benzofuro[2,3-b]pyridin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzofuro[2,3-b]pyridin-8-ol is a heterocyclic compound that combines the structural features of benzofuran and pyridine. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzofuro[2,3-b]pyridin-8-ol typically involves the annulation of aurone-derived α,β-unsaturated imines with activated terminal alkynes. This reaction is mediated by triethylamine, leading to the formation of 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be further aromatized to yield this compound . Another method involves the use of triphenylphosphine as a nucleophile, resulting in a different class of 1,4-dihydrobenzofuro[3,2-b]pyridines .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzofuro[2,3-b]pyridin-8-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Wissenschaftliche Forschungsanwendungen
Benzofuro[2,3-b]pyridin-8-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of benzofuro[2,3-b]pyridin-8-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuro[3,2-b]pyridine: Similar in structure but differs in the position of the furan and pyridine rings.
Benzofuran: Lacks the pyridine ring but shares the benzofuran core.
Pyridine: Lacks the benzofuran ring but shares the pyridine core.
Uniqueness
Benzofuro[2,3-b]pyridin-8-ol is unique due to its combined benzofuran and pyridine structures, which confer distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C11H7NO2 |
|---|---|
Molekulargewicht |
185.18 g/mol |
IUPAC-Name |
[1]benzofuro[2,3-b]pyridin-8-ol |
InChI |
InChI=1S/C11H7NO2/c13-9-5-1-3-7-8-4-2-6-12-11(8)14-10(7)9/h1-6,13H |
InChI-Schlüssel |
NYPXEFGYNOHZJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)OC3=C2C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Boronic acid, b-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]-](/img/structure/B13063433.png)




![2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene](/img/structure/B13063449.png)

![(Z)-3-Mercapto-4-(7-methylpyrimido[4,5-d]pyrimidin-3(4H)-yl)pent-3-en-1-ol](/img/structure/B13063453.png)
![2-(((4-Bromophenyl)thio)methyl)-4-chloro-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13063457.png)
![tert-Butyl8-fluoro-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B13063463.png)



![3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole](/img/structure/B13063492.png)
